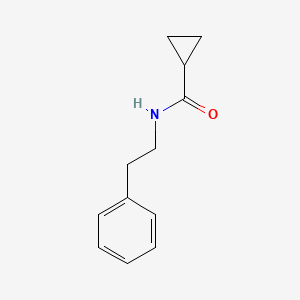

N-phenethylcyclopropanecarboxamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N-(2-phenylethyl)cyclopropanecarboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO/c14-12(11-6-7-11)13-9-8-10-4-2-1-3-5-10/h1-5,11H,6-9H2,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMZGKCMVTMNFIH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(=O)NCCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>28.4 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49666337 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Synthetic Methodologies for N Phenethylcyclopropanecarboxamide and Its Structural Analogues

Established Synthetic Pathways for the Cyclopropanecarboxamide (B1202528) Core

The cyclopropanecarboxamide unit is a fundamental component, and its synthesis is well-established. A direct and efficient method involves the reaction of a cyclopropane (B1198618) carbonyl derivative with an ammonia (B1221849) source. One of the most common laboratory-scale preparations starts from cyclopropane carbonyl chloride.

A straightforward amidation reaction can be employed, as detailed in the following table.

| Reactant | Reagent | Solvent | Time (hours) | Temperature | Product | Yield |

| Cyclopropane carbonyl chloride | Ammonia | Dichloromethane | 2 | Room Temp. | Cyclopropanecarboxamide | 100% |

| This table illustrates a typical procedure for synthesizing the cyclopropanecarboxamide core. Data sourced from chemicalbook.com. |

This method is highly effective, providing a quantitative yield of the desired amide. chemicalbook.com The core can also be synthesized through various other routes, including those involving tandem annulation cascades or the derivatization of other substituted cyclopropanes. acs.org

Strategies for N-Phenethyl Moiety Incorporation and Functionalization

The incorporation of the N-phenethyl group is typically achieved through standard amidation procedures where phenethylamine (B48288) is coupled with cyclopropanecarboxylic acid or its activated derivatives. To facilitate this reaction, the carboxylic acid is often converted into a more reactive species, such as an acid chloride or an activated ester, to enhance its electrophilicity.

Key strategies include:

Acid Chloride Method : Cyclopropanecarboxylic acid is first treated with a chlorinating agent (e.g., thionyl chloride or oxalyl chloride) to form cyclopropane carbonyl chloride. This is subsequently reacted with phenethylamine, usually in the presence of a base to neutralize the HCl byproduct.

Peptide Coupling Reagents : Direct coupling of cyclopropanecarboxylic acid and phenethylamine can be mediated by a wide range of coupling agents, such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), which are common in peptide synthesis.

N-Alkylation : An alternative strategy involves the N-alkylation of a pre-formed amide. For instance, studies on opioid ligands have demonstrated the synthesis of N-phenethyl derivatives via an SN2 reaction between an existing amine or amide and phenethyl bromide. researchgate.net

Research on the synthesis of similar structures, such as N-phenethyl-p-coumaramide, highlights a multi-step process involving the protection of other functional groups, activation of the carboxylic acid to an acid halide, amidation with phenethylamine, and subsequent deprotection. ukm.myresearchgate.net This underscores the importance of a carefully planned synthetic sequence, especially for more complex structural analogues. ukm.myresearchgate.net

| Starting Material | Amine | Coupling Method | Key Reagents | Product Type |

| Cyclopropanecarboxylic Acid | Phenethylamine | Acid Chloride Formation | SOCl₂ or (COCl)₂, Base (e.g., Et₃N) | N-phenethylcyclopropanecarboxamide |

| Cyclopropanecarboxylic Acid | Phenethylamine | Direct Coupling | EDC, HOBt | This compound |

| Cyclopropanecarboxamide | Phenethyl Bromide | N-Alkylation | Base (e.g., NaH) | This compound |

| This table outlines common strategies for incorporating the N-phenethyl moiety into the cyclopropanecarboxamide structure. |

Exploration of Novel Synthetic Routes to this compound

Modern organic synthesis increasingly relies on advanced catalytic methods to improve efficiency, selectivity, and functional group tolerance.

Transition-metal catalysis offers powerful tools for forming the bonds within this compound and its analogues. frontiersin.org Palladium-catalyzed reactions, in particular, are versatile for constructing C-N and C-C bonds. researchgate.net For instance, Pd-catalyzed direct C-H arylation can be used to synthesize complex amide-containing polycyclic structures. researchgate.net

While direct synthesis of the target compound using these methods is not extensively documented, the principles are applicable. For example:

Buchwald-Hartwig Amination : A palladium-catalyzed cross-coupling reaction could potentially be used to form the amide bond between a cyclopropyl-containing aryl halide and phenethylamine, or vice-versa, on a functionalized precursor.

Domino Heck/Hiyama Coupling : Palladium-catalyzed domino reactions have been used to trap σ-alkylpalladium intermediates with arylsilanes, demonstrating a sophisticated method for building molecular complexity that could be adapted for synthesizing functionalized analogues. mdpi.com

Copper-Catalyzed Reactions : Copper-catalyzed C-O coupling reactions for synthesizing phenols from aryl halides are well-developed and often utilize various nitrogen- and oxygen-containing ligands. beilstein-journals.org Similar catalytic systems could be explored for C-N bond formation in the synthesis of this compound analogues.

These catalytic approaches are advantageous due to their mild reaction conditions and compatibility with a wide array of functional groups. frontiersin.orgrsc.org

When chirality is a factor, particularly in structural analogues of this compound, stereoselective synthesis becomes crucial. This involves methods that control the three-dimensional arrangement of atoms.

Chiral Auxiliaries : The use of a chiral auxiliary, such as a derivative of N-(1-phenylethyl)amine, can guide the stereochemical outcome of a reaction. beilstein-journals.org This strategy has been successfully applied in the synthesis of intermediates for drugs like (R,R)-formoterol and (R)-tamsulosin, which contain a structurally related (R)-1-aryl-2-propanamine moiety. beilstein-journals.org

Catalytic Asymmetric Synthesis : The development of chiral catalysts allows for the direct synthesis of enantiomerically enriched products. For example, chiral phosphoric acids are versatile organocatalysts used in various asymmetric reactions. sioc-journal.cn Similarly, stereoselective additions catalyzed by nickel(II) complexes are used to create chiral centers with high precision. ub.edu

Stereospecific Transformations : Reactions can be designed to proceed with a specific stereochemical outcome. For instance, the stereoselective synthesis of dienes from N-allylhydrazones proceeds with high (E)-stereoselectivity. organic-chemistry.org In the context of cyclopropane chemistry, silver- or gold-catalyzed cyclopropenation followed by a highly diastereoselective [2+2] photocycloaddition has been used to create highly functionalized and stereochemically defined bicyclo[2.1.0]pentanes. nih.gov

These advanced methods provide pathways to optically active versions of this compound or its derivatives, which is often essential for pharmacological applications.

Chemical Transformations and Functional Group Interconversions of this compound

Once synthesized, this compound can serve as a scaffold for further chemical modifications. The cyclopropane ring and the amide linkage offer sites for subsequent reactions.

A notable transformation is the base-promoted intramolecular addition of vinyl cyclopropanecarboxamides to create conformationally restricted aza[3.1.0]bicycles. mdpi.com This demonstrates how the core structure can be elaborated into more complex heterocyclic systems. mdpi.com

| Starting Material Type | Reagents / Conditions | Product Type | Transformation | Reference |

| Vinyl cyclopropanecarboxamides | Base (e.g., t-BuOK) | Aza[3.1.0]bicycles | Intramolecular Addition / Cyclization | mdpi.com |

| Functionalized Alkylidenecyclopropanes | Various (e.g., heat, catalysts) | Polycyclic and heterocyclic compounds | C-C bond cleavage and rearrangement | rsc.org |

| This table summarizes examples of chemical transformations involving the cyclopropanecarboxamide scaffold. |

Additionally, recent advances in the chemical transformations of functionalized alkylidenecyclopropanes (FACPs) showcase a range of reactions involving C-C bond cleavage and rearrangement to form diverse polycyclic and heterocyclic compounds. rsc.org These methodologies could potentially be applied to derivatives of this compound to generate novel molecular architectures.

Structure Activity Relationship Sar and Structure Mechanism Relationship Smr Studies of N Phenethylcyclopropanecarboxamide Derivatives

Rational Design Principles for N-Phenethylcyclopropanecarboxamide Analogues

Rational drug design is an inventive process that relies on the knowledge of a biological target to create new medications. wikipedia.org This process begins with the identification of a biological target, such as a protein or enzyme, that is implicated in a disease state. wikipedia.orgdrugdesign.org The three-dimensional structure of this target is then used to design molecules that can interact with it in a specific manner, either to inhibit or activate its function. wikipedia.orgdrugdesign.org

For this compound analogues, a rational design approach would involve:

Target Identification and Validation: The first step would be to identify a biological target for which the this compound scaffold shows some affinity. This could be a receptor, enzyme, or ion channel.

Structural Analysis of the Scaffold: The this compound molecule possesses several key features that can be modified:

The phenethyl group: The phenyl ring can be substituted with various functional groups (e.g., halogens, alkyls, alkoxys) to explore electronic and steric effects on binding. The ethyl linker can also be modified.

The cyclopropane (B1198618) ring: This rigid group introduces conformational constraint, which can be crucial for binding affinity and selectivity. Modifications to this ring are less common but could be explored.

The amide linkage: The amide bond provides a hydrogen bond donor and acceptor, which are often critical for ligand-receptor interactions.

Hypothesis-Driven Molecular Modification: Based on the structure of the target's binding site, analogues would be designed to optimize interactions. For instance, if the binding pocket contains a hydrophobic region, analogues with lipophilic substituents on the phenyl ring would be synthesized. If a hydrogen bond donor is required, the amide N-H could be crucial.

An example of rational design in a related class of compounds, phenethylamines, involved studying their affinity for the 5-HT2A receptor. nih.gov SAR studies revealed that substitutions on the phenyl ring and the ethylamine (B1201723) backbone significantly influenced binding affinity. nih.gov Similarly, for cyclopropanecarboxamide (B1202528) derivatives, studies on their antifungal activity have led to the development of models to guide the synthesis of more potent compounds. researchgate.net

Computational Approaches in SAR/SMR Elucidation

Computational methods are indispensable in modern drug discovery for elucidating SAR and SMR, offering insights that can guide the synthesis and testing of new compounds. ijsrtjournal.comnih.gov

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a larger molecule, such as a protein. ijsrtjournal.comnih.govnih.gov This method is used to predict the binding mode and affinity of a ligand to its target. ijsrtjournal.comnih.gov The process involves two main steps: sampling the conformational space of the ligand within the active site of the protein and then ranking these conformations using a scoring function. nih.gov

For this compound analogues, molecular docking could be used to:

Screen virtual libraries: A large number of virtual analogues could be docked into the binding site of a target protein to identify those with the highest predicted binding affinities.

Predict binding poses: Docking can reveal the specific interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the protein, providing a structural basis for the observed activity. frontiersin.org

Guide lead optimization: By understanding the binding mode of a lead compound, medicinal chemists can design modifications to improve its affinity and selectivity. journalijar.com

Docking studies on phenethylamine (B48288) derivatives have been used to understand their interaction with the dopamine (B1211576) transporter (DAT), revealing key hydrogen bonds and hydrophobic interactions within the binding site. biomolther.orgbiomolther.org

Hypothetical Docking Scores for this compound Analogues

| Analogue | Substitution on Phenyl Ring | Predicted Binding Affinity (kcal/mol) | Key Interactions Predicted |

| 1 | None | -7.5 | Hydrogen bond with Ser-152, Pi-Pi stacking with Phe-320 |

| 2 | 4-Chloro | -8.2 | Hydrogen bond with Ser-152, Pi-Pi stacking with Phe-320, Halogen bond with Leu-101 |

| 3 | 4-Methoxy | -7.8 | Hydrogen bond with Ser-152 and Asn-155, Pi-Pi stacking with Phe-320 |

| 4 | 3-Methyl | -7.6 | Hydrogen bond with Ser-152, Pi-Pi stacking with Phe-320, Hydrophobic interaction with Val-105 |

This table is for illustrative purposes only and does not represent real experimental data.

Molecular dynamics (MD) simulations provide a detailed view of the dynamic behavior of a ligand-protein complex over time. mdpi.comnih.gov By simulating the movements of atoms and molecules, MD can assess the stability of the binding pose predicted by docking and provide insights into the conformational changes that may occur upon ligand binding. frontiersin.orgmdpi.comnih.gov

In the context of this compound derivatives, MD simulations would be valuable for:

Assessing binding stability: MD can determine if a docked ligand remains stably bound in the active site over a simulated period. researchgate.net

Analyzing conformational changes: These simulations can reveal how the protein and ligand adapt to each other upon binding, which can be crucial for understanding the mechanism of action. mdpi.com

Calculating binding free energies: Advanced MD-based methods can provide more accurate estimations of binding affinity than docking alone. nih.gov

MD simulations have been used to study the binding of various ligands to their targets, providing crucial information on the dynamics and stability of the interactions. nih.govresearchgate.net

QSAR is a computational technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. ijapbjournal.comacs.orgnih.gov By identifying the physicochemical properties that are most important for activity, QSAR models can be used to predict the activity of new, unsynthesized compounds. sciencepg.comblogspot.com

To build a QSAR model for this compound analogues, the following steps would be taken:

Data Collection: A dataset of analogues with their experimentally determined biological activities would be compiled.

Descriptor Calculation: A wide range of molecular descriptors, such as electronic, steric, and hydrophobic parameters, would be calculated for each analogue.

Model Building: Statistical methods, such as multiple linear regression or machine learning algorithms, would be used to build a model that correlates the descriptors with the biological activity.

Model Validation: The predictive power of the QSAR model would be rigorously tested to ensure its reliability. sciencepg.com

Early QSAR studies by Hansch and others demonstrated that pharmacological activity often correlates with physicochemical properties like hydrophobicity (π), electronic effects (σ), and steric factors (Es). europeanpharmaceuticalreview.com

Hypothetical QSAR Data for this compound Analogues

| Analogue | Substitution (R) | LogP (Hydrophobicity) | Hammett Constant (σ) | Molar Refractivity (Steric) | Biological Activity (IC50, µM) |

| 5 | H | 2.5 | 0.00 | 45.0 | 10.5 |

| 6 | 4-Cl | 3.2 | 0.23 | 50.1 | 2.1 |

| 7 | 4-CH3 | 3.0 | -0.17 | 50.3 | 8.7 |

| 8 | 4-OCH3 | 2.6 | -0.27 | 51.5 | 5.3 |

| 9 | 4-NO2 | 2.4 | 0.78 | 51.2 | 15.2 |

This table is for illustrative purposes only and does not represent real experimental data.

Pharmacophore Modeling and Lead Optimization Strategies

A pharmacophore is a three-dimensional arrangement of essential features that a molecule must possess to be recognized by a specific biological target and to elicit a biological response. nih.govresearchgate.net Pharmacophore models can be generated based on the structure of a known ligand-protein complex (structure-based) or from a set of active molecules when the target structure is unknown (ligand-based). nih.gov

For this compound derivatives, pharmacophore modeling would be instrumental in:

Identifying key chemical features: A pharmacophore model would highlight the crucial hydrogen bond donors/acceptors, hydrophobic regions, and aromatic rings necessary for activity.

Virtual screening: The pharmacophore model can be used as a 3D query to search large chemical databases for novel compounds that match the required features. researchgate.net

Lead optimization: The model provides a blueprint for modifying a lead compound to enhance its interactions with the target, thereby improving its potency and selectivity. fiveable.me

Pharmacophore modeling is a versatile tool that can be combined with other computational methods like docking to refine search results and improve the success rate of drug discovery campaigns. nih.govdergipark.org.tr

In Vitro Biological Activity Investigations of N Phenethylcyclopropanecarboxamide

Assessment of General Biological Activities

There is no publicly available research detailing the assessment of N-phenethylcyclopropanecarboxamide for general biological activities. Standard in vitro assays to determine antioxidant potential (such as DPPH, ABTS, or ORAC assays), anti-inflammatory effects (for instance, through measurement of nitric oxide production, cytokine expression, or COX enzyme inhibition in relevant cell lines), or antineoplastic capabilities (e.g., via cytotoxicity assays on cancer cell lines) have not been reported for this specific compound.

Development and Application of High-Throughput Screening Assays for this compound Analogues

Information regarding the development and use of high-throughput screening (HTS) assays specifically for analogues of this compound is not available in the public domain. HTS campaigns are instrumental in modern drug discovery, allowing for the rapid screening of large chemical libraries against biological targets. However, no such studies involving this compound or its derivatives have been published.

Cell-Based Assay Systems for Activity Profiling

Similarly, there are no specific reports on the use of cell-based assay systems to profile the biological activity of this compound. Cell-based assays are crucial for understanding a compound's effect in a more biologically relevant context than biochemical assays. These can range from simple viability assays to complex high-content imaging studies that assess various cellular parameters simultaneously. The absence of such data for this compound means its cellular effects remain uncharacterized in the public scientific record.

Identification and Validation of Molecular Targets

Extensive searches of scientific literature and databases did not yield specific studies on the identification and validation of molecular targets for this compound. The following subsections outline the general methodologies that would be employed for such an investigation.

Protein-Ligand Interaction Analysis

Protein-ligand interaction analysis is fundamental to understanding how a small molecule like this compound might exert its effects. nih.govnih.gov This process involves studying the binding of the compound (the ligand) to its protein target. nih.govnih.gov Techniques such as X-ray crystallography, nuclear magnetic resonance (NMR) spectroscopy, and computational molecular docking simulations are commonly used to elucidate the specific amino acid residues involved in the interaction and the nature of the chemical bonds formed (e.g., hydrogen bonds, hydrophobic interactions). nih.govresearchgate.net

Target Deconvolution Strategies

For a compound identified through phenotypic screening, where the molecular target is unknown, target deconvolution is a critical step. nih.gov This process aims to identify the specific protein or proteins that interact with the active compound to produce a biological effect. nih.govresearchgate.netresearchgate.net Common strategies include affinity chromatography, where the compound is immobilized on a solid support to "pull down" its binding partners from cell lysates, and activity-based protein profiling (ABPP), which uses chemical probes to identify enzyme targets. nih.goveuropeanreview.org Computational methods, such as those based on protein-protein interaction knowledge graphs, can also be used to predict potential targets. nih.gov

Analysis of Intracellular Signaling Pathway Modulation

Information regarding the specific modulation of intracellular signaling pathways by this compound is not available in the current scientific literature. The following sections describe the general principles of how a compound could modulate these key pathways.

Kinase Pathway Regulation (e.g., Mitogen-Activated Protein (MAP) Kinases)

The Mitogen-Activated Protein (MAP) kinase pathways are crucial signaling cascades that regulate a wide array of cellular processes, including proliferation, differentiation, and apoptosis. nih.govwikipedia.orgnih.govwikipedia.orgabcam.com These pathways typically consist of a three-tiered kinase module: a MAP kinase kinase kinase (MAPKKK), a MAP kinase kinase (MAPKK), and a MAP kinase (MAPK). abcam.com The classical MAPK pathway, also known as the ERK pathway, is often activated by growth factors. wikipedia.orgnih.gov A compound could potentially regulate this pathway by inhibiting or activating any of the kinases in the cascade, thereby affecting downstream cellular responses. nih.gov

Table 1: Key Kinases in the MAPK/ERK Signaling Pathway

| Kinase Tier | Examples | Function |

| MAPKKK | Raf (A-Raf, B-Raf, c-Raf) | Phosphorylates and activates MAPKK |

| MAPKK | MEK1, MEK2 | Phosphorylates and activates MAPK |

| MAPK | ERK1, ERK2 | Phosphorylates various cytoplasmic and nuclear substrates |

Transcription Factor Modulation (e.g., NF-κB, IκB)

The Nuclear Factor-kappa B (NF-κB) is a family of transcription factors that plays a central role in regulating inflammatory and immune responses. mdpi.com In most unstimulated cells, NF-κB is held inactive in the cytoplasm by inhibitory proteins known as Inhibitors of κB (IκB). mdpi.comnih.gov Upon stimulation by various signals, the IκB kinase (IKK) complex phosphorylates IκB proteins, leading to their degradation and the subsequent release and nuclear translocation of NF-κB, where it can activate gene transcription. nih.govscispace.comresearchgate.net A small molecule could modulate this pathway by, for example, inhibiting the IKK complex or affecting the synthesis of IκBα, which acts as a negative feedback regulator. nih.gov

Enzymatic Activity Modulation (e.g., Cyclooxygenase-2 (COX-2), Inducible Nitric Oxide Synthases (iNOS))

There is no available data on the modulation of Cyclooxygenase-2 (COX-2) or Inducible Nitric Oxide Synthase (iNOS) activity by this compound. These enzymes are key mediators of inflammation.

COX-2 is an enzyme responsible for the synthesis of prostaglandins (B1171923), which are pro-inflammatory molecules. nih.govnih.gov Inhibition of COX-2 is a common mechanism for anti-inflammatory drugs. nih.govnih.govresearchgate.net The inhibitory potential of a compound against COX-2 is typically determined through in vitro enzyme assays, with the IC50 value representing the concentration of the compound required to inhibit 50% of the enzyme's activity. nih.govepa.gov

iNOS is an enzyme that produces large amounts of nitric oxide (NO), which can contribute to inflammation and cellular damage in certain contexts. researchgate.netnih.govmdpi.comencyclopedia.pub The expression of iNOS is often induced by pro-inflammatory stimuli and is regulated by transcription factors such as NF-κB. researchgate.netmdpi.com A compound could modulate iNOS activity either by directly inhibiting the enzyme or by suppressing its expression at the transcriptional level. epa.govnih.gov

Table 2: Pro-inflammatory Enzymes and Their Functions

| Enzyme | Function | Role in Inflammation |

| Cyclooxygenase-2 (COX-2) | Catalyzes the synthesis of prostaglandins from arachidonic acid. | Prostaglandins are potent mediators of inflammation, pain, and fever. |

| Inducible Nitric Oxide Synthase (iNOS) | Produces large quantities of nitric oxide (NO). | High levels of NO can be pro-inflammatory and contribute to tissue damage. |

Investigation of Cellular Process Regulation

Extensive searches of scientific literature and research databases did not yield specific studies investigating the in vitro effects of this compound on the regulation of cellular processes such as cell cycle progression, apoptosis, or intracellular ion homeostasis. While the broader class of cyclopropane-containing compounds has been a subject of interest in medicinal chemistry for their unique structural and electronic properties, which can confer metabolic stability and potent biological activity, specific data on this compound is not available in the public domain.

Research into related structures, such as 1-phenylcyclopropane carboxamide derivatives, has shown that this class of compounds can possess antiproliferative properties against cancer cell lines. nih.gov However, these findings cannot be directly extrapolated to this compound due to differences in chemical structure.

Cell Cycle Progression Analysis

There is currently no published research detailing the analysis of this compound's effect on cell cycle progression. Methodologies to investigate such effects typically involve treating cell cultures with the compound and subsequently analyzing the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M) using techniques like flow cytometry with DNA-staining dyes such as propidium (B1200493) iodide. youtube.comwikipedia.orgabcam.com This analysis can reveal if a compound induces cell cycle arrest at specific checkpoints, a common mechanism for anticancer agents. wikipedia.org Without experimental data, the impact of this compound on the expression or activity of key cell cycle regulators like cyclins and cyclin-dependent kinases (CDKs) remains unknown.

Q & A

Q. What are the established synthetic routes for N-phenethylcyclopropanecarboxamide, and how do reaction conditions influence yield and purity?

Synthesis typically involves cyclopropanation of an appropriate precursor followed by coupling with a phenethylamine derivative. Key steps include:

- Cyclopropane ring formation : Use of cyclopropanation reagents (e.g., diazo compounds) under controlled temperatures (0–5°C) to minimize side reactions .

- Amide bond formation : Reaction of cyclopropanecarbonyl chloride with phenethylamine in the presence of a base (e.g., triethylamine) to neutralize HCl byproducts .

- Optimization : Solvent choice (e.g., dichloromethane) and low-temperature conditions (<40°C) are critical to preserve the cyclopropane ring’s stability . Yield and purity are monitored via HPLC and NMR spectroscopy, with typical yields ranging from 60–85% depending on substituent steric effects .

Q. Which analytical techniques are most reliable for characterizing this compound and its intermediates?

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm cyclopropane ring integrity (e.g., characteristic shifts at δ 1.2–1.8 ppm for cyclopropane protons) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular formula, with fragmentation patterns identifying key functional groups (e.g., amide bond cleavage) .

- X-ray Crystallography : Resolves stereochemical ambiguities, particularly for chiral cyclopropane derivatives .

Q. How does the cyclopropane moiety influence the compound’s stability under varying pH and temperature conditions?

The cyclopropane ring confers rigidity but is susceptible to ring-opening under acidic (pH < 3) or high-temperature (>80°C) conditions. Stability assays recommend:

- Storage : In inert atmospheres (N₂/Ar) at –20°C to prevent oxidation .

- Buffered solutions : Use neutral or mildly basic buffers (pH 6–8) for biological assays to avoid degradation .

Advanced Research Questions

Q. What strategies resolve contradictions in biological activity data across studies (e.g., receptor binding vs. functional assays)?

Discrepancies often arise from:

- Purity variations : Impurities >5% (e.g., unreacted amines) can skew activity; rigorous purification via preparative LC is essential .

- Assay conditions : Differences in solvent (DMSO vs. aqueous buffers) or cell lines (e.g., HEK293 vs. CHO) affect bioavailability. Standardize protocols using controls like known agonists/antagonists .

- Metabolic instability : Use liver microsome assays to identify rapid degradation pathways and guide structural modifications (e.g., fluorination to block CYP450 metabolism) .

Q. How can computational modeling optimize this compound derivatives for target selectivity?

- Docking studies : Tools like AutoDock Vina predict binding modes to receptors (e.g., GPCRs), guiding substitutions on the phenethyl group to enhance affinity .

- QSAR models : Correlate substituent electronegativity (Hammett σ values) with activity; electron-withdrawing groups on the phenyl ring often improve potency .

- MD simulations : Assess cyclopropane ring strain and its impact on binding pocket interactions over nanosecond timescales .

Q. What experimental designs are recommended for structure-activity relationship (SAR) studies of cyclopropane-containing analogs?

- Library design : Synthesize derivatives with systematic variations (e.g., halogenation, methyl/ethyl groups) on the phenethyl and cyclopropane moieties .

- Biological profiling : Test against panels of related targets (e.g., neurotransmitter transporters vs. kinases) to identify selectivity trends .

- Data normalization : Use IC₅₀ ratios (e.g., target A vs. target B) to quantify selectivity, minimizing batch-to-batch variability .

Q. How can contradictory data on metabolic stability be reconciled in preclinical studies?

- Species-specific metabolism : Compare human vs. rodent liver microsome data; introduce stabilizing groups (e.g., deuterium) if rodent models overpredict clearance .

- Prodrug approaches : Mask the amide group with enzymatically cleavable moieties (e.g., esters) to enhance plasma stability .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.